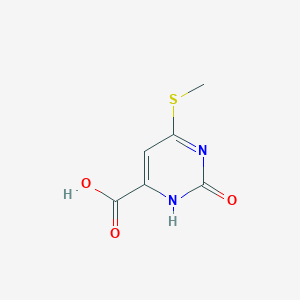
Benzamide, N-(1,3-dihydro-1-imino-2H-isoindol-2-yl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-iminoisoindolin-2-yl)benzamide is a heterocyclic compound characterized by an isoindoline nucleus and a benzamide group
準備方法
Synthetic Routes and Reaction Conditions
Cyclization Method: One common synthetic route involves the cyclization of N-benzyl-2-(hydroxymethyl)benzamide.
Palladium-Catalyzed Cyclization: Another method involves the palladium-catalyzed cyclization of N-(2-allylphenyl)benzamide.
Industrial Production Methods
Industrial production methods for N-(1-iminoisoindolin-2-yl)benzamide typically involve scalable and efficient synthetic routes. The use of green chemistry principles, such as ultrasonic irradiation and environmentally friendly catalysts, is emphasized to ensure sustainable production .
化学反応の分析
Types of Reactions
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.
Substitution: Substitution reactions, particularly electrophilic substitution, are common due to the aromatic nature of the isoindoline nucleus.
Common Reagents and Conditions
Oxidizing Agents: Tert-butyl hydroperoxide, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium(II), tetra-n-butylammonium iodide.
Major Products Formed
The major products formed from these reactions include various substituted isoindoline derivatives, which can be further functionalized for specific applications .
科学的研究の応用
Chemistry
N-(1-iminoisoindolin-2-yl)benzamide is used as a building block in organic synthesis, enabling the construction of complex heterocyclic frameworks .
Biology and Medicine
The compound has shown potential in medicinal chemistry, particularly in the development of therapeutic agents targeting specific biological pathways .
Industry
In the industrial sector, N-(1-iminoisoindolin-2-yl)benzamide is utilized in the synthesis of polymers, dyes, and other functional materials .
作用機序
The mechanism of action of N-(1-iminoisoindolin-2-yl)benzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s isoindoline nucleus allows it to bind effectively to these targets, modulating their activity and leading to various biological effects .
類似化合物との比較
Similar Compounds
N-isoindoline-1,3-dione: Shares the isoindoline nucleus but differs in the functional groups attached.
N-benzoylindole: Contains a benzamide group but has a different core structure.
Benzothiazolyl-substituted 1-iminoisoindolines: Similar in structure but with different substituents.
Uniqueness
N-(1-iminoisoindolin-2-yl)benzamide is unique due to its specific combination of the isoindoline nucleus and benzamide group, which imparts distinct chemical reactivity and biological activity .
特性
CAS番号 |
327105-06-6 |
|---|---|
分子式 |
C15H13N3O |
分子量 |
251.28 g/mol |
IUPAC名 |
N-(3-imino-1H-isoindol-2-yl)benzamide |
InChI |
InChI=1S/C15H13N3O/c16-14-13-9-5-4-8-12(13)10-18(14)17-15(19)11-6-2-1-3-7-11/h1-9,16H,10H2,(H,17,19) |
InChIキー |
FEKNJFQDQIKUJA-UHFFFAOYSA-N |
正規SMILES |
C1C2=CC=CC=C2C(=N)N1NC(=O)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


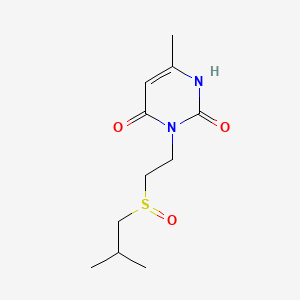
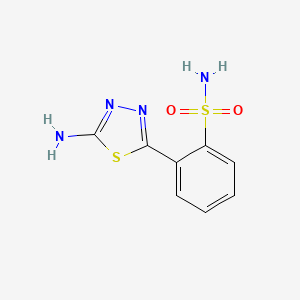
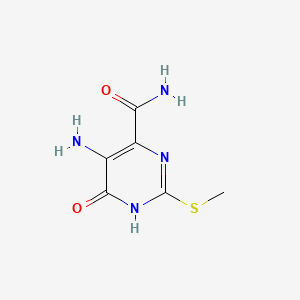
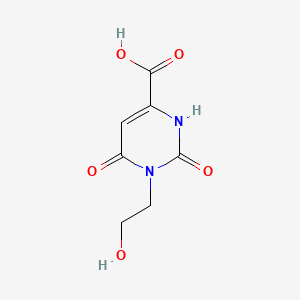
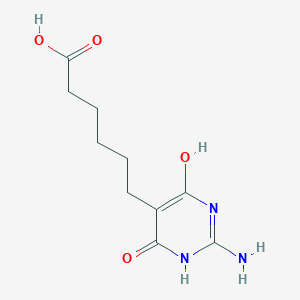

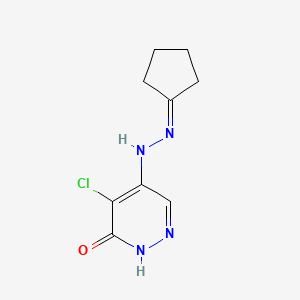
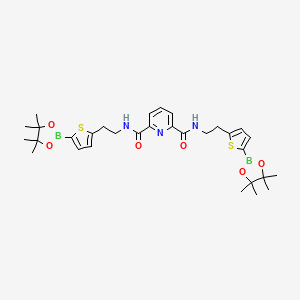
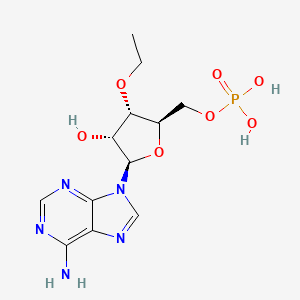
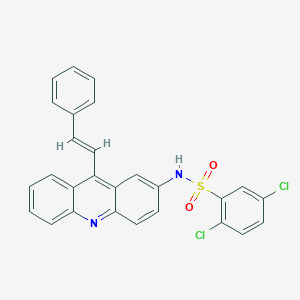
![4-[(E)-indol-5-ylidenemethyl]-2-phenyl-1,3-oxazol-5-ol](/img/structure/B15215736.png)


